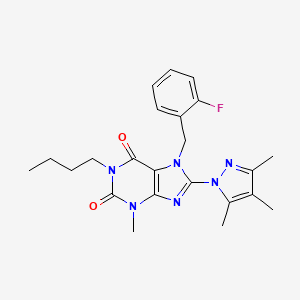![molecular formula C17H14ClN3O B2499225 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine CAS No. 439109-60-1](/img/structure/B2499225.png)
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine is a chemical compound with the molecular formula C17H14ClN3O It is known for its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a chlorobenzyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine typically involves the following steps:
-
Formation of the Chlorobenzyl Ether: : The initial step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the chlorobenzyl ether. This reaction is often carried out using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
-
Coupling with Pyrimidine: : The chlorobenzyl ether is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction. This step may require the use of a palladium catalyst and a ligand to facilitate the coupling reaction. Commonly used conditions include the use of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in a solvent like toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activities. It may be used in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the development of new polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
類似化合物との比較
4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine can be compared with other similar compounds, such as:
4-{2-[(4-Methylbenzyl)oxy]phenyl}-2-pyrimidinamine: Similar structure but with a methyl group instead of a chlorine atom. This compound may have different biological activities and properties.
4-{2-[(4-Fluorobenzyl)oxy]phenyl}-2-pyrimidinamine: Contains a fluorine atom instead of chlorine. The presence of fluorine may affect the compound’s reactivity and biological activity.
4-{2-[(4-Bromobenzyl)oxy]phenyl}-2-pyrimidinamine: Bromine substitution may lead to different chemical and biological properties compared to the chlorine-substituted compound.
特性
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-22-16-4-2-1-3-14(16)15-9-10-20-17(19)21-15/h1-10H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWYIVYKCHVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2499143.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2499145.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)

![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)
![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)
